molecular formula C18H22N2O2 B15171490 N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide CAS No. 919997-27-6

N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide

Cat. No.: B15171490
CAS No.: 919997-27-6
M. Wt: 298.4 g/mol
InChI Key: GUHOHKPLKSNNMK-UHFFFAOYSA-N
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Description

N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide is a β-alaninamide derivative characterized by a 3,3-diphenylpropyl substituent at the N~3~ position and a hydroxyl group at the terminal amide.

Properties

CAS No.

919997-27-6

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

3-(3,3-diphenylpropylamino)-N-hydroxypropanamide

InChI

InChI=1S/C18H22N2O2/c21-18(20-22)12-14-19-13-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19,22H,11-14H2,(H,20,21)

InChI Key

GUHOHKPLKSNNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNCCC(=O)NO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide typically involves multiple steps. One common method starts with the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final step involves the reaction of 3,3-diphenylpropylamine with beta-alaninamide under specific conditions to obtain the target compound .

Industrial Production Methods

Industrial production of N3-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide follows similar synthetic routes but on a larger scale. The process is optimized to enhance yield and reduce production costs. Key steps include the use of efficient catalysts and reaction conditions that minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide involves its interaction with specific molecular targets. It is known to act as an NMDA glutamate receptor open channel blocker, which affects the signaling pathways in the nervous system. This interaction can modulate neurotransmitter release and influence various physiological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide with structurally related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Reference
This compound 3,3-Diphenylpropyl, N-hydroxy-β-alaninamide (Hypothetical) C₂₀H₂₂N₂O₂ High lipophilicity; potential enzyme inhibition or imaging agent
N-(3,3-Diphenylpropyl)-6-fluoronicotinamide (FNDP) 3,3-Diphenylpropyl, 6-fluoro-nicotinamide C₂₃H₂₀FN₃O PET imaging agent for soluble epoxide hydrolase
N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) 3,3-Diphenylpropyl, 4-hydroxyphenyl-acetamide C₂₅H₂₅NO₂ Intermediate in polyimide synthesis; aromatic reactivity
N~3~,N~3~-Diethyl-N-methyl-beta-alaninamide Diethyl, N-methyl-β-alaninamide C₈H₁₈N₂O Simplified aliphatic substituents; potential metabolic stability
β-Alanine, N-(3-chloropropyl)-N-(3-ethoxy-3-oxopropyl)-, ethyl ester Chloropropyl, ethoxy-ester C₁₃H₂₄ClNO₄ Ester groups enhance hydrolytic instability
N-[3-(4-Benzylphenoxy)propyl]-N-methyl-beta-alanine Benzylphenoxypropyl, methyl-β-alanine C₂₀H₂₅NO₃ Ether linkage improves solubility; aromatic interactions

Key Comparative Insights

Lipophilicity and Membrane Permeability
  • The 3,3-diphenylpropyl group in the target compound and FNDP significantly increases lipophilicity compared to aliphatic analogs like N~3~,N~3~-Diethyl-N-methyl-beta-alaninamide . This property may enhance blood-brain barrier penetration or tissue uptake in imaging applications.
Metabolic Stability
  • However, the diphenylpropyl group may slow metabolism by shielding the hydroxyl group.

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